4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one
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Overview
Description
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of phenylbutenones It is characterized by the presence of a phenyl ring substituted with methoxy and hydroxy groups, and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired butenone compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone side chain to a butanol or butane derivative.
Substitution: The methoxy and hydroxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Butanol or butane derivatives.
Substitution: Various substituted phenylbutenones depending on the reagents used.
Scientific Research Applications
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its ability to modulate enzyme activity and gene expression contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but lacks the butenone side chain.
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Contains an aldehyde group instead of the butenone side chain.
4-Hydroxy-3,5-dimethoxyphenylacetic acid: Similar phenyl ring substitution but with an acetic acid side chain.
Uniqueness
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14O4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O4/c1-8(13)4-5-9-6-10(15-2)12(14)11(7-9)16-3/h4-7,14H,1-3H3/b5-4+ |
InChI Key |
OOFWCWCUKUVTKD-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
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